
5-(2-Bromoethyl)-2,3-dihydrobenzofuran
Overview
Description
5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS: 127264-14-6) is a brominated aromatic heterocyclic compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol. It exists as a white to off-white crystalline powder with a melting point of 65–67°C and a boiling point of 287.7±9.0°C . Its density (1.5±0.1 g/cm³) and refractive index (1.593) make it a stable intermediate for alkylation reactions in pharmaceutical synthesis .
The compound is pivotal in synthesizing darifenacin hydrobromide, a selective M3 muscarinic receptor antagonist used to treat overactive bladder syndrome . Its bromoethyl group acts as a reactive leaving group, enabling efficient coupling with pyrrolidine derivatives during darifenacin production .
Preparation Methods
Synthesis of 2,3-Dihydrobenzofuran: Precursor Preparation
The foundational step in producing 5-(2-bromoethyl)-2,3-dihydrobenzofuran is the synthesis of 2,3-dihydrobenzofuran. Contemporary methods prioritize cost-effectiveness, reduced reaction temperatures, and enhanced selectivity.
Catalytic Cyclization of Sodium Phenate and 2-Chloroethanol
The most widely adopted method involves the reaction of sodium phenate with 2-chloroethanol under catalytic conditions. Copper chloride (CuCl₂) and ferric chloride (FeCl₃) hybrid catalysts have proven effective in accelerating the cyclization process. In a representative procedure, a 500 mL reactor charged with 10 M sodium phenate (100 mL) and 2-chloroethanol (67.1–100.65 mL) is heated to 60–70°C with a CuCl₂/FeCl₃ catalyst (17.05–34.10 g, mass ratio 3:1 to 5:1). Refluxing for 2–3 hours yields 2-phenoxyethanol, which is subsequently cyclized using ZnCl₂ and MnCl₂ at 200–220°C .
Table 1: Optimization of Precursor Synthesis (Embodiments 1–7 from CN105693666A)
Embodiment | CuCl₂/FeCl₃ Mass Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1 | 5:1 | 200 | 3 | 82 |
2 | 5:1 | 220 | 4 | 85 |
3 | 3:1 | 200 | 4 | 78 |
4 | 5:1 | 220 | 3 | 80 |
5 | 4:1 | 200 | 4 | 83 |
6 | 3:1 | 200 | 3 | 76 |
7 | 5:1 | 210 | 3.5 | 84 |
The hybrid catalyst system reduces side reactions such as C-O bond cleavage, which historically led to phenol byproducts. Post-reaction purification involves washing with 3–5% NaOH to remove residual catalysts, followed by reduced-pressure distillation to isolate 2,3-dihydrobenzofuran (88–90°C fraction) .
Bromination of 2,3-Dihydrobenzofuran to this compound
Bromination at the 5-position introduces the 2-bromoethyl group, a critical functionalization for downstream applications.
Electrophilic Bromination with 2-Bromoethyl Bromide
The reaction of 2,3-dihydrobenzofuran with 2-bromoethyl bromide in the presence of NaOH proceeds via an electrophilic aromatic substitution mechanism. A typical protocol involves dissolving 2,3-dihydrobenzofuran in a water-organic solvent mixture (e.g., dichloromethane), followed by dropwise addition of 2-bromoethyl bromide at 60–80°C. The exothermic nature of the reaction necessitates precise temperature control to suppress di-bromination or ring-opening byproducts .
Table 2: Bromination Reaction Parameters and Outcomes
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 60–80°C | >80°C increases di-bromination |
NaOH Concentration | 5–10% (w/v) | Lower concentrations slow reaction |
Solvent System | H₂O/DCM (1:1 v/v) | Maximizes phase separation |
Reaction Time | 2–4 hours | Prolonged time reduces purity |
Post-reaction workup includes phase separation, washing with anhydrous Na₂SO₄, and recrystallization from ethanol to achieve >95% purity .
Analytical Validation and Characterization
Rigorous spectroscopic methods ensure product integrity:
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectra of this compound show distinct absorptions at:
-
2920 cm⁻¹ : C-H stretching of the ethyl group
-
1590 cm⁻¹ : Aromatic C=C vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 6.85–7.25 (m, 3H, aromatic protons)
-
δ 4.20 (t, 2H, -OCH₂-)
-
δ 3.50 (t, 2H, -CH₂Br)
Challenges and Mitigation Strategies
Byproduct Formation During Bromination
Elevated temperatures (>80°C) promote di-bromination at the 4- and 7-positions. Kinetic studies suggest maintaining the reaction at 70°C with staggered reagent addition reduces this by 40% .
Catalyst Recovery in Precursor Synthesis
The CuCl₂/FeCl₃ catalyst system, while effective, poses challenges in recovery. Recent advances propose immobilizing the catalysts on silica gel, enabling reuse for up to five cycles without significant activity loss .
Industrial Scalability and Economic Considerations
Bulk production requires:
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Substitution: Formation of 5-(2-alkoxyethyl)-2,3-dihydrobenzofuran.
Oxidation: Formation of 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran.
Reduction: Formation of 5-ethyl-2,3-dihydrobenzofuran.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Pharmaceuticals
5-(2-Bromoethyl)-2,3-dihydrobenzofuran serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of compounds targeting neurological disorders, thereby enhancing therapeutic efficacy. For example, it has been utilized in the synthesis of antipsychotic and antidepressant drugs due to its ability to modify neurotransmitter activity .
Case Study: Neurological Agents
A study demonstrated that derivatives of this compound exhibited enhanced binding affinity to serotonin receptors, suggesting potential in treating depression and anxiety disorders. The synthesis involved multi-step reactions where this compound was used as a key starting material .
Material Science
Development of Advanced Materials
In material science, this compound is utilized in the formulation of polymers and coatings. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability .
Property | Before Addition | After Addition |
---|---|---|
Tensile Strength (MPa) | 30 | 50 |
Thermal Stability (°C) | 200 | 250 |
This enhancement is attributed to the compound's ability to interact at the molecular level with polymer chains, thus improving overall material performance.
Organic Electronics
Role in Organic Light-Emitting Diodes (OLEDs)
The compound is also significant in the field of organic electronics, particularly in OLED technology. Its presence in OLED formulations has been linked to improved light emission efficiency and stability .
Case Study: OLED Performance
Research indicated that OLEDs incorporating this compound exhibited a 20% increase in luminous efficiency compared to conventional materials. This improvement is crucial for advancing display technologies and energy-efficient lighting solutions .
Biological Research
Cell Signaling and Receptor Interactions
Researchers utilize this compound to study cell signaling pathways and receptor interactions. Preliminary findings suggest that it may influence cellular mechanisms through its interaction with specific receptors involved in signal transduction .
Case Study: Receptor Binding Studies
In vitro studies showed that derivatives of this compound could modulate G-protein-coupled receptor activity, providing insights into potential therapeutic targets for drug development .
Environmental Applications
Development of Eco-Friendly Solvents
The compound is explored for its role in creating environmentally friendly solvents and reagents. Its application in green chemistry aims to reduce harmful emissions during chemical processes .
Case Study: Green Chemistry Initiatives
A project focused on synthesizing biodegradable solvents from this compound demonstrated a significant reduction in volatile organic compounds (VOCs), highlighting its potential for sustainable chemical practices .
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Ethyl Derivatives
5-(2-Chloroethyl)-2,3-Dihydrobenzofuran
- Molecular Formula : C₁₀H₁₁ClO
- Molecular Weight : 182.65 g/mol
- Key Differences : The chloroethyl analog replaces bromine with chlorine, reducing molecular weight and altering reactivity. Chlorine’s lower leaving group ability results in slower alkylation kinetics compared to bromine .
- Applications: Detected as a genotoxic impurity in darifenacin synthesis; controlled to ≤10 μg/g via HPLC .
Oxidized 5-(2-Bromoethyl)Benzofuran
- Structure: Benzofuran ring (non-dihydro) with bromoethyl substituent.
- Key Differences : Oxidation removes the dihydro ring, increasing planarity and altering solubility. This impurity is less reactive and forms during darifenacin synthesis under oxidative conditions .
Table 1: Halogenated Ethyl Derivatives Comparison
Property | 5-(2-Bromoethyl)-2,3-Dihydrobenzofuran | 5-(2-Chloroethyl)-2,3-Dihydrobenzofuran | Oxidized 5-(2-Bromoethyl)Benzofuran |
---|---|---|---|
Molecular Weight (g/mol) | 227.10 | 182.65 | 225.10 (estimated) |
Reactivity | High (Br leaving group) | Moderate (Cl leaving group) | Low (stable aromatic ring) |
Role in Synthesis | Key intermediate | Impurity | Byproduct |
Genotoxicity | Not reported | Controlled (≤10 μg/g) | Controlled (≤10 μg/g) |
Aminopropyl Derivatives (Psychoactive Analogs)
5-APDB (5-(2-Aminopropyl)-2,3-Dihydrobenzofuran)
- Structure: Aminopropyl substituent at the 5-position.
- Key Differences: The aminopropyl group confers psychoactive properties by mimicking serotonin and dopamine, leading to stimulant/entactogenic effects. This contrasts sharply with the bromoethyl derivative’s pharmaceutical utility .
- Applications : Recreational use; associated with severe adverse effects (e.g., hyperthermia, seizures) .
6-APB (6-(2-Aminopropyl)Benzofuran)
- Structure: Benzofuran (non-dihydro) with aminopropyl at the 6-position.
- Key Differences : The lack of a dihydro ring and positional isomerism (6- vs. 5-substitution) alters receptor binding affinity, enhancing stimulant effects .
Table 2: Psychoactive Analogs vs. Bromoethyl Derivative
Property | This compound | 5-APDB | 6-APB |
---|---|---|---|
Functional Group | Bromoethyl | Aminopropyl | Aminopropyl |
Pharmacological Role | Pharmaceutical intermediate | Serotonin/dopamine receptor agonist | Stimulant/entactogen |
Toxicity | Low (non-bioactive intermediate) | High (neurotoxicity, fatalities) | High (cardiotoxicity) |
Dihydrobenzofuran Derivatives in Drug Development
ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)
- Structure : Dihydrobenzofuran linked to an imidazothiazole carboxamide.
- Key Differences : The carboxamide group and imidazothiazole ring enhance target binding for antiparasitic applications, unlike the bromoethyl derivative’s alkylation utility .
Bedaquiline Analogs
- Structure : 2,3-Dihydrobenzofuran linked to naphthyridine (e.g., Compound 33, 37).
- Key Differences : Positional isomerism (e.g., 4-, 5-, or 6-substitution) affects antitubercular activity. Lipophilicity (clogP 4.2–7.4) correlates with efficacy, but cytochrome P450 inhibition limits clinical use .
Table 3: Pharmaceutical Dihydrobenzofuran Derivatives
Compound | Target Indication | Key Structural Features | Clinical Status |
---|---|---|---|
5-(2-Bromoethyl)-DHBF | Overactive bladder | Bromoethyl for alkylation | Approved (via darifenacin) |
ND-11503 | Antiparasitic | Imidazothiazole-carboxamide | Preclinical |
Bedaquiline Analog 33 | Tuberculosis | 5-Substituted dihydrobenzofuran | Discontinued (toxicity) |
Research Findings and Key Insights
- Reactivity : Bromoethyl derivatives exhibit superior alkylation efficiency compared to chloroethyl analogs, making them preferred in darifenacin synthesis .
- Positional Effects : Substitution at the 5-position on dihydrobenzofuran optimizes molecular interactions in both pharmaceuticals (e.g., darifenacin) and psychoactive compounds (e.g., 5-APDB) .
- Toxicity Profiles: While bromoethyl derivatives are non-toxic intermediates, aminopropyl analogs pose significant health risks due to receptor overstimulation .
Biological Activity
5-(2-Bromoethyl)-2,3-dihydrobenzofuran is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bromoethyl group that enhances its reactivity and may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C10H11BrO
- Molecular Weight : 227.1 g/mol
- CAS Number : 127264-14-6
- Physical State : Solid at room temperature
- Safety Information : Classified as an irritant; appropriate safety measures should be taken when handling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that modifications to the benzofuran structure can enhance antiproliferative activities against various cancer cell lines. For instance, a study evaluated several derivatives and found that certain substitutions significantly improved their efficacy in inhibiting cancer cell growth.
Table 1: Antiproliferative Activity of Derivatives of this compound
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 15.0 | HeLa (Cervical Cancer) |
5-(4-Chlorobenzyl)-2,3-dihydrobenzofuran | 10.5 | MCF-7 (Breast Cancer) |
5-(Phenyl)-2,3-dihydrobenzofuran | 12.0 | A549 (Lung Cancer) |
The above data suggests that the bromoethyl group plays a crucial role in enhancing the cytotoxic effects of these compounds.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell cycle regulation and apoptosis.
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. The presence of the benzofuran moiety is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Table 2: Antioxidant Activity Comparison
Compound | IC50 (µg/mL) | Reference Compound (Ascorbic Acid) |
---|---|---|
This compound | 25.0 | 4.57 |
Benzofuran derivative A | 18.0 | |
Benzofuran derivative B | 22.0 |
These results indicate that while the compound has moderate antioxidant activity compared to ascorbic acid, it may still be beneficial in reducing oxidative damage in biological systems.
Study on Anticancer Efficacy
A notable study conducted by Zhang et al. (2021) focused on the synthesis and evaluation of various derivatives of benzofuran compounds, including this compound. The study demonstrated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin.
Clinical Implications
The potential for using this compound as a lead compound for developing new anticancer agents is promising. Further research into its pharmacokinetics and toxicity profiles is necessary to assess its viability as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, and how do reaction conditions influence yield?
Answer: The compound is primarily synthesized via alkylation or bromination of 2,3-dihydrobenzofuran precursors. A common method involves reacting 2-(2,3-dihydrobenzofuran-5-yl)ethanol with triphenylphosphine dibromide in acetonitrile at 76–78°C for 2 hours, achieving near-quantitative conversion . Critical factors include:
- Catalyst/Solvent Optimization : Anhydrous acetonitrile and nitrogen atmosphere prevent hydrolysis.
- Temperature Control : Excess heat (>80°C) may lead to elimination by-products (e.g., vinyl derivatives) .
- Purification : Column chromatography or crystallization from diisopropylether removes dimer impurities (e.g., darifenacin dimer, ~0.08–0.96%) .
Q. How can researchers characterize this compound and its impurities?
Answer:
- Chromatography : HPLC with UV detection (e.g., 99.87% purity post-purification) identifies residual starting material and dimers .
- Spectroscopy : H/C NMR confirms bromoethyl substitution (e.g., δ 3.5–4.0 ppm for CHBr) .
- Mass Spectrometry : HRMS validates molecular weight (CHBrO, exact mass 242.0) .
Advanced Research Questions
Q. How does this compound contribute to pharmaceutical synthesis, and what challenges arise in scaling reactions?
Answer: The compound is a critical intermediate in synthesizing darifenacin, a muscarinic receptor antagonist. Key steps include:
- N-Alkylation : Reacting with pyrrolidine derivatives (e.g., 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine) in acetonitrile/KCO at 70°C. Challenges include:
Q. What computational strategies predict the biological activity of dihydrobenzofuran derivatives?
Answer:
- Molecular Docking : Models binding affinity to targets (e.g., fungal/bacterial proteins). For example, dihydrobenzofurans show strong interactions with CYP450 enzymes (ΔG ≈ -9.5 kcal/mol) .
- ADMET Prediction : Tools like PISTACHIO assess metabolic stability; bromoethyl groups may reduce hepatic clearance due to steric hindrance .
- MD Simulations : Evaluate conformational stability in aqueous environments (RMSD < 2 Å over 100 ns) .
Q. How can researchers resolve discrepancies in reported reaction yields for alkylation reactions?
Answer: Yield variations (e.g., 70–99%) may stem from:
- Catalyst Activity : Anhydrous KCO vs. NaCO alters reaction kinetics .
- Solvent Polarity : Acetonitrile (high polarity) enhances nucleophilicity compared to THF .
- Analytical Variance : Impurity thresholds (e.g., 0.08% dimer) require ultra-sensitive HPLC methods .
Q. Research Gaps and Contradictions
- Evidence Conflict : While reports high-purity darifenacin (99.87%), earlier patents note persistent dimerization (~1%). This discrepancy highlights the need for standardized purification protocols.
- Biological Activity : Computational studies ( ) suggest antimicrobial potential, but in vitro validation is lacking.
Properties
IUPAC Name |
5-(2-bromoethyl)-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKZQRRYNCMSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618599 | |
Record name | 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127264-14-6 | |
Record name | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127264-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromoethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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